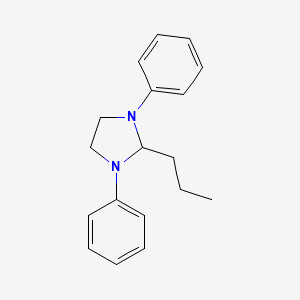
1,3-Diphenyl-2-propylimidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-2-propylimidazolidine is an organic compound with the molecular formula C18H22N2. It belongs to the class of imidazolidines, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-2-propylimidazolidine can be synthesized through several methods. One common approach involves the reaction of 1,3-diphenylurea with propylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, microwave-assisted synthesis has been explored as a solvent-free and eco-friendly approach. This method utilizes microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenyl-2-propylimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can convert it into different imidazolidine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinones, while substitution reactions can produce a variety of substituted imidazolidine derivatives .
Aplicaciones Científicas De Investigación
1,3-Diphenyl-2-propylimidazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Diphenyl-2-propylimidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenylurea: A related compound with similar structural features but different chemical properties.
1,3-Diphenylpropenone: Another compound with a similar aromatic structure but distinct reactivity.
5,5-Diphenylimidazolidine-2,4-dione: A compound with a similar imidazolidine core but different substituents
Uniqueness
1,3-Diphenyl-2-propylimidazolidine is unique due to its specific substitution pattern and the presence of a propyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
55320-82-6 |
|---|---|
Fórmula molecular |
C18H22N2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
1,3-diphenyl-2-propylimidazolidine |
InChI |
InChI=1S/C18H22N2/c1-2-9-18-19(16-10-5-3-6-11-16)14-15-20(18)17-12-7-4-8-13-17/h3-8,10-13,18H,2,9,14-15H2,1H3 |
Clave InChI |
FTZQFBUICLZGLZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1N(CCN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


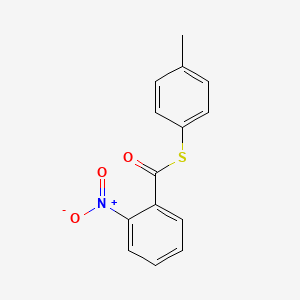
![3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13941819.png)

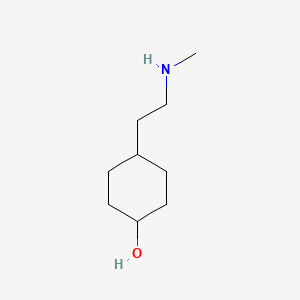
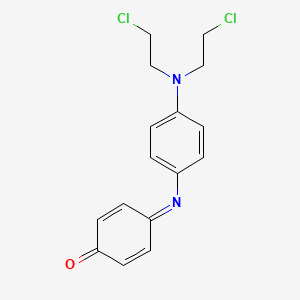
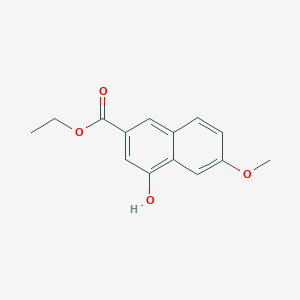

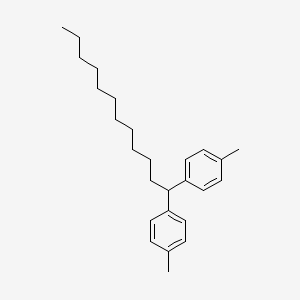
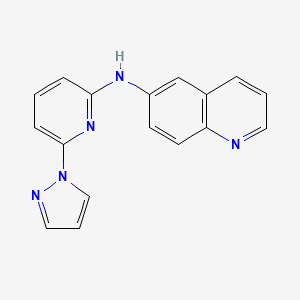
![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13941875.png)
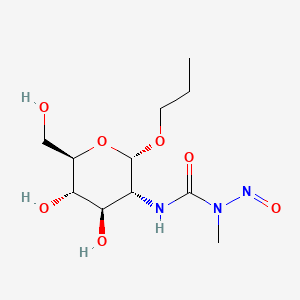
![3-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13941880.png)
![2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid](/img/structure/B13941891.png)

